molecular formula C14H18O6 B11924568 Diethyl 3,4-dimethoxyphthalate CAS No. 100973-01-1

Diethyl 3,4-dimethoxyphthalate

Cat. No.: B11924568
CAS No.: 100973-01-1
M. Wt: 282.29 g/mol
InChI Key: QBWSSAAQKRJRDZ-UHFFFAOYSA-N
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Description

Diethyl 3,4-dimethoxyphthalate is a phthalate ester derivative characterized by two ethoxy ester groups and methoxy substituents at the 3- and 4-positions of the benzene ring. Phthalate esters are widely used as plasticizers, synthetic intermediates, or precursors in pharmaceutical and polymer chemistry.

Properties

CAS No.

100973-01-1

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

diethyl 3,4-dimethoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H18O6/c1-5-19-13(15)9-7-8-10(17-3)12(18-4)11(9)14(16)20-6-2/h7-8H,5-6H2,1-4H3

InChI Key

QBWSSAAQKRJRDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,4-dimethoxyphthalate can be synthesized through the esterification of 3,4-dimethoxyphthalic acid with ethanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of excess ethanol helps drive the reaction to completion, and the product is isolated through distillation.

Chemical Reactions Analysis

Hydrolysis Reactions

Phthalate esters typically undergo hydrolysis under acidic or alkaline conditions. For diethyl phthalate (DEP), hydrolysis proceeds via:

C6H4(COOCH2CH3)2+2H2OC6H4(COOH)2+2CH3CH2OH\text{C}_6\text{H}_4(\text{COOCH}_2\text{CH}_3)_2 + 2\,\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{COOH})_2 + 2\,\text{CH}_3\text{CH}_2\text{OH}

For diethyl 3,4-dimethoxyphthalate:

  • The methoxy groups (-OCH₃) at positions 3 and 4 would sterically hinder hydrolysis compared to unsubstituted phthalates .

  • Alkaline hydrolysis would likely dominate due to increased solubility of the deprotonated intermediate.

Biodegradation

Microbial degradation pathways for phthalate esters involve sequential hydrolysis of ester bonds. Key enzymes include:

  • Phthalate dioxygenase : Cleaves the aromatic ring after ester hydrolysis .

  • Monoester hydrolases : Convert diesters to monoesters (e.g., monoethyl phthalate) .

Step Intermediate Enzyme Involved
Ester hydrolysisMonoethyl 3,4-dimethoxyphthalateEsterase/Lipase
Demethylation3,4-DihydroxyphthalateDemethylase
Aromatic ring cleavageProtocatechuatePhthalate dioxygenase

Thermal Degradation

Phthalate esters decompose at elevated temperatures (≥150°C), forming:

  • Phthalic anhydride : Primary decomposition product .

  • Ethylene : From ethyl group elimination.

  • Methanol/Formaldehyde : If methoxy groups are present .

Reactivity with Oxidizing Agents

Phthalates like DEP react with strong oxidizers (e.g., peroxides, chlorates) to produce:

  • Phthalic acid derivatives

  • Ethyl acetate (from ester oxidation) .
    Methoxy-substituted analogs may form quinones or dimerized products under oxidative conditions.

Catalytic Reactions

  • Hydrogenation : Catalytic reduction of the aromatic ring (e.g., using Pd/C) would yield cyclohexane derivatives .

  • Sulfonation : Electrophilic substitution at the methoxy-activated positions (3 and 4) .

Toxicological Implications

While not directly studied for this compound, related phthalates exhibit:

  • Hepatic effects : Increased liver weight and enzyme activity at high doses .

  • Developmental toxicity : Reduced fetal growth in rodent studies .

Key Data Gaps

  • No direct experimental data exists for this compound in the reviewed literature.

  • Methoxy substituents may alter reaction kinetics and metabolic pathways compared to unsubstituted phthalates.

  • Environmental persistence and endocrine disruption potential remain uncharacterized.

Scientific Research Applications

Plasticizers

  • Function : Diethyl 3,4-dimethoxyphthalate acts as a plasticizer in polyvinyl chloride (PVC) and other polymer formulations. It improves the flexibility and workability of plastics.
  • Usage : Commonly found in products such as:
    • Automotive parts
    • Electrical insulation
    • Children’s toys
    • Medical devices

Solvents

  • Function : It serves as a solvent for inks, coatings, and adhesives.
  • Usage : Utilized in:
    • Printing inks
    • Paints and coatings
    • Adhesives for construction and automotive applications

Cosmetics and Personal Care Products

  • Function : In cosmetics, this compound is used as a solvent and fragrance carrier.
  • Usage : Found in:
    • Perfumes
    • Skin care products
    • Hair care formulations

Drug Delivery Systems

  • Function : The compound is explored for its potential in drug delivery systems due to its compatibility with various pharmaceutical formulations.
  • Usage : Investigated for use in:
    • Controlled release formulations
    • Encapsulation of active pharmaceutical ingredients

Toxicity and Regulatory Status

  • This compound has been scrutinized for its potential environmental impact and toxicity. Studies indicate concerns regarding reproductive toxicity and endocrine disruption associated with phthalates.
  • Regulatory agencies are increasingly monitoring the use of phthalates in consumer products, leading to calls for safer alternatives.

Exposure Assessment in Personal Care Products

A study utilizing a probabilistic aggregate consumer exposure model demonstrated significant exposure levels of diethyl phthalate through personal care products (PCPs). The model provided insights into daily exposure estimates based on product usage data collected from consumers.

Study AspectFindings
Exposure ModelDeveloped to estimate aggregate exposure
ValidationCompared estimates with biomonitoring data
Key ConclusionPCPs are major sources of consumer exposure

Cumulative Risk Assessment Frameworks

Research integrating Adverse Outcome Pathway (AOP) frameworks has been applied to assess cumulative risks associated with phthalates, including this compound. This approach aids in understanding the combined effects of multiple chemical exposures.

Mechanism of Action

The mechanism of action of diethyl 3,4-dimethoxyphthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors. This interaction can lead to altered gene expression and disruption of normal cellular functions. The compound’s ability to form stable complexes with other molecules also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Diethyl 3,4-dimethoxyphthalate with three structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Dimethyl 4-Fluoro-3,5-Dihydroxyphthalate (CAS 1220560-34-8)

  • Substituents : 3,5-dihydroxy, 4-fluoro groups; dimethyl ester.
  • Molecular Weight : 244.176 g/mol (C₁₀H₉FO₆) .
  • The 3,5-dihydroxy groups (vs. 3,4-dimethoxy in the target compound) increase polarity and acidity, making this compound more water-soluble.
  • Applications : Primarily used in synthetic organic chemistry as an intermediate, as evidenced by its inclusion in synthetic route guides .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)

  • Substituents : 3,4-dihydroxy groups; acrylic acid side chain.
  • Molecular Weight : 180.16 g/mol (C₉H₈O₄) .
  • Key Differences :
    • The carboxylic acid group (vs. ethoxy esters in this compound) confers higher solubility in aqueous media and biological activity.
    • The 3,4-dihydroxy configuration is critical for antioxidant and pharmacological properties, whereas methoxy groups in the target compound may reduce reactivity.
  • Applications : Widely studied in pharmacology, food science, and cosmetics due to its antioxidant and anti-inflammatory effects .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

  • Substituents : Hydroxy and sulfonate groups on a naphthalene backbone.
  • Molecular Weight: Not explicitly stated, but sulfonate groups enhance water solubility .
  • Key Differences :
    • The naphthalene core (vs. benzene in phthalates) and sulfonate groups make this compound distinct in applications such as dyes or surfactants.
    • Unlike ester-based phthalates, sulfonates are typically used in industrial detergents or ionic intermediates .

Table 1: Comparative Analysis of this compound and Analogues

Compound Substituents Functional Groups Molecular Weight (g/mol) Key Applications
This compound* 3,4-dimethoxy Diethyl ester ~254 (inferred) Synthetic intermediates
Dimethyl 4-fluoro-3,5-dihydroxyphthalate 3,5-dihydroxy, 4-fluoro Dimethyl ester 244.176 Organic synthesis
Caffeic Acid 3,4-dihydroxy Carboxylic acid 180.16 Pharmacology, cosmetics
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 1,3-sulfo, 7-hydroxy Sulfonate salts N/A Dyes, surfactants

Research Findings and Functional Implications

  • Synthetic Utility : The ethoxy ester groups may offer slower hydrolysis rates than methyl esters (e.g., in ), making the compound suitable for stepwise synthesis.
  • Industrial Relevance : Unlike sulfonates (), phthalate esters are less water-soluble but more compatible with hydrophobic matrices, suggesting roles in polymer modification.

Biological Activity

Diethyl 3,4-dimethoxyphthalate (DE3,4-DMP) is a phthalate ester that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phthalic acid backbone with two ethyl ester groups and methoxy substituents at the 3 and 4 positions. This structure influences its solubility, metabolism, and biological interactions.

Biological Activity Overview

The biological activity of DE3,4-DMP includes antimicrobial properties, effects on cellular metabolism, and potential toxicity. The following sections detail these aspects based on diverse studies.

Antimicrobial Activity

Research indicates that DE3,4-DMP exhibits antimicrobial properties . A study conducted using an in silico approach demonstrated that DE3,4-DMP has significant antibacterial activity against various strains of bacteria. The compound's effectiveness as an antimicrobial agent suggests its potential applications in pharmaceuticals and materials science .

Table 1: Antimicrobial Efficacy of DE3,4-DMP

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Effects on Cellular Metabolism

This compound has been shown to alter cellular metabolic pathways. In yeast models (Saccharomyces cerevisiae), DE3,4-DMP affects nitrogen metabolism by inhibiting growth under nitrogen-poor conditions. The presence of amino acids can mitigate this toxicity by promoting the Ehrlich pathway for amino acid catabolism .

Table 2: Growth Inhibition in Yeast Cells

Concentration (mM)Growth Inhibition (%)
0.510
1.025
2.050
3.125100

Toxicity Studies

Toxicological assessments have indicated that DE3,4-DMP has low acute toxicity in rodent models. Studies report no significant adverse effects at low doses; however, higher doses have shown potential effects on liver weight and reproductive health in male rodents .

Table 3: Toxicity Summary from Rodent Studies

Study TypeNOAEL (mg/kg bw/d)LOAEL (mg/kg bw/d)Observed Effects
90-day dermal study12002400Nephritis
2-year feeding study10002000Reduced weight gain

Case Studies

  • In Vitro Studies : Research demonstrated that DE3,4-DMP impacted cell viability in human cell lines such as HepG2 and HEK293FT. The compound inhibited cell proliferation at concentrations above 100 µM.
  • In Vivo Studies : Long-term exposure studies in rats indicated no carcinogenic potential but showed alterations in reproductive parameters at higher doses.

Q & A

Q. What synthetic routes are commonly employed for Diethyl 3,4-dimethoxyphthalate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification of 3,4-dimethoxyphthalic acid with ethanol under acidic catalysis. Key optimization parameters include temperature control (70–90°C), excess ethanol to drive esterification, and the use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Purity can be enhanced through recrystallization in ethanol or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ester carbonyl signals (~168–170 ppm) and methoxy protons (~3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated in related phthalate esters (e.g., Diethyl 3,4-dimethylthieno derivatives) using triclinic or monoclinic systems .
  • Mass Spectrometry : Validate molecular weight (MW 312.39 for analogous compounds) via high-resolution MS .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, analogous phthalates (e.g., dimethyl phthalate) require:

  • Ventilation : Use fume hoods to prevent aerosol inhalation .
  • Spill Management : Absorb leaks with inert materials (silica gel, sand) and avoid environmental discharge .
  • Storage : Keep in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

X-ray diffraction data (e.g., space group P1, unit cell parameters a=7.35 Å, b=8.47 Å, c=12.86 Å) reveal intermolecular van der Waals interactions and hydrogen bonding patterns. Modifying substituents (e.g., methoxy groups) can alter packing efficiency and thermal stability .

Q. What strategies address discrepancies in bioactivity data for this compound analogs?

Contradictions in biological assays (e.g., enzyme inhibition) may arise from:

  • Purity Variability : Use HPLC (≥97% purity) to eliminate confounding impurities .
  • Solvent Effects : Test activity in multiple solvents (DMSO, ethanol) to assess solubility-driven artifacts .
  • Isomer Interference : Employ chiral chromatography to separate enantiomers, as seen in studies of dinaphthodioxaphosphepin derivatives .

Q. How does the electronic structure of this compound influence its reactivity in organocatalytic systems?

Computational modeling (DFT) can map electron density distribution, highlighting the electron-withdrawing nature of methoxy groups. This affects nucleophilic attack sites, as observed in asymmetric catalysis of ethylenedioxythiophene derivatives .

Q. What methodologies are effective in studying the environmental degradation of this compound?

  • Photolysis : Expose to UV-Vis light (λ=254–365 nm) and monitor degradation via LC-MS .
  • Microbial Assays : Use soil or wastewater microbial consortia to track metabolite formation (e.g., 3,4-dimethoxybenzoic acid) .
  • Hydrolysis Kinetics : Measure pH-dependent ester cleavage rates at 25–50°C .

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